4-(((3-Mercapto-5-(2-methoxyphenyl)-4H-1,2,4-triazol-4-yl)imino)methyl)phenol
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Overview
Description
4-(((3-Mercapto-5-(2-methoxyphenyl)-4H-1,2,4-triazol-4-yl)imino)methyl)phenol is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a C=N bond, which is formed by the condensation of an amine with a carbonyl compound
Preparation Methods
The synthesis of 4-(((3-Mercapto-5-(2-methoxyphenyl)-4H-1,2,4-triazol-4-yl)imino)methyl)phenol typically involves the following steps:
Condensation Reaction: The compound is synthesized by the condensation of 3-mercapto-5-(2-methoxyphenyl)-4H-1,2,4-triazole with 4-hydroxybenzaldehyde. This reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid.
Purification: The resulting product is purified by recrystallization from an appropriate solvent to obtain the pure compound.
Chemical Reactions Analysis
4-(((3-Mercapto-5-(2-methoxyphenyl)-4H-1,2,4-triazol-4-yl)imino)methyl)phenol undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The imine group (C=N) can be reduced to form amines.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles, leading to the formation of ethers or esters.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(((3-Mercapto-5-(2-methoxyphenyl)-4H-1,2,4-triazol-4-yl)imino)methyl)phenol has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic and biological activities.
Biology: The compound exhibits antimicrobial and antifungal properties, making it a candidate for developing new therapeutic agents.
Medicine: Its potential as a corrosion inhibitor for metals and alloys is being explored, which could have implications for medical devices and implants.
Industry: The compound’s ability to inhibit corrosion makes it useful in industrial applications where metal protection is crucial.
Mechanism of Action
The mechanism of action of 4-(((3-Mercapto-5-(2-methoxyphenyl)-4H-1,2,4-triazol-4-yl)imino)methyl)phenol involves its interaction with molecular targets through its functional groups. The mercapto group can form strong bonds with metal ions, while the triazole ring and imine group can interact with biological molecules through hydrogen bonding and π-π interactions. These interactions can disrupt the normal function of microbial cells, leading to their inhibition or death.
Comparison with Similar Compounds
Similar compounds to 4-(((3-Mercapto-5-(2-methoxyphenyl)-4H-1,2,4-triazol-4-yl)imino)methyl)phenol include other Schiff bases and triazole derivatives. For example:
2-{[(4-methoxyphenyl)imino]methyl}phenol: Similar structure but lacks the triazole ring.
1-{[(4-methoxyphenyl)imino]methyl}-2-naphthol: Contains a naphthol group instead of a phenol group.
Various 1,3,5-triazines: These compounds have a triazine ring instead of a triazole ring and exhibit different chemical properties and applications.
Properties
CAS No. |
478256-98-3 |
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Molecular Formula |
C16H14N4O2S |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
4-[(E)-(4-hydroxyphenyl)methylideneamino]-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H14N4O2S/c1-22-14-5-3-2-4-13(14)15-18-19-16(23)20(15)17-10-11-6-8-12(21)9-7-11/h2-10,21H,1H3,(H,19,23)/b17-10+ |
InChI Key |
POPXXFBTWMZRSB-LICLKQGHSA-N |
Isomeric SMILES |
COC1=CC=CC=C1C2=NNC(=S)N2/N=C/C3=CC=C(C=C3)O |
Canonical SMILES |
COC1=CC=CC=C1C2=NNC(=S)N2N=CC3=CC=C(C=C3)O |
Origin of Product |
United States |
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